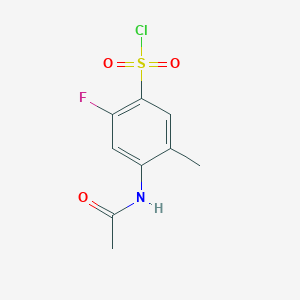

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₉H₉ClFNO₃S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an acetamido group, a fluoro substituent, and a sulfonyl chloride group attached to a methylbenzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride typically involves multiple steps. One common method includes the following steps:

Nitration: The starting material, 2-fluoro-5-methylbenzenesulfonyl chloride, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acetylation: The amino group is acetylated using acetic anhydride to form the acetamido derivative.

Chlorination: Finally, the sulfonyl chloride group is introduced using thionyl chloride or another chlorinating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

Oxidation and Reduction: The acetamido group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium on carbon, platinum

Solvents: Dichloromethane, ethanol, water

Conditions: Room temperature to reflux, inert atmosphere for sensitive reactions

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Sulfonic Acids: Formed by hydrolysis

Wissenschaftliche Forschungsanwendungen

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify other molecules by forming covalent bonds with nucleophilic sites, such as amino or hydroxyl groups. The acetamido and fluoro substituents can influence the compound’s reactivity and selectivity in these reactions.

Vergleich Mit ähnlichen Verbindungen

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives:

4-Acetamido-2-chloro-5-methylbenzenesulfonyl chloride: Similar structure but with a chloro substituent instead of a fluoro group. The fluoro group in this compound can enhance its reactivity and selectivity.

4-Acetamido-2-fluoro-5-ethylbenzenesulfonyl chloride: Similar structure but with an ethyl group instead of a methyl group. The methyl group in this compound can affect its steric properties and reactivity.

4-Acetamido-2-fluoro-5-methylbenzenesulfonic acid: The hydrolyzed form of this compound. The sulfonic acid group is less reactive than the sulfonyl chloride group.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

4-Acetamido-2-fluoro-5-methylbenzenesulfonyl chloride (AFMSC) is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of AFMSC, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

AFMSC is characterized by the following structural formula:

Key Features:

- Sulfonyl Chloride Group: Highly reactive, allowing for nucleophilic substitution reactions.

- Fluoro and Methyl Substituents: These groups may enhance the compound's bioactivity by influencing its interaction with biological targets.

The biological activity of AFMSC is primarily attributed to its ability to interact with various biological macromolecules. The sulfonyl chloride moiety is known for its electrophilic nature, facilitating reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity can lead to the formation of sulfonamides and other derivatives that exhibit significant biological effects.

Potential Mechanisms:

- Enzyme Inhibition: AFMSC may act as an inhibitor for specific enzymes, similar to other sulfonamide derivatives. For instance, it could inhibit carbonic anhydrase or other target enzymes involved in metabolic pathways.

- Receptor Binding: The unique combination of substituents (fluoro, acetamido, and methyl) may confer affinity for certain receptors, potentially modulating signaling pathways.

Biological Activity Studies

Research on AFMSC has indicated various biological activities, including antimicrobial and anticancer properties. Below are summarized findings from recent studies:

Case Studies

-

Cytotoxicity Against Glioblastoma Cells:

A study evaluated the cytotoxic effects of AFMSC on glioblastoma multiforme cells. The results indicated that treatment with AFMSC resulted in significant cell death at low concentrations, suggesting its potential as a therapeutic agent in cancer treatment. -

Inhibition of Bacterial Growth:

In another study, AFMSC was tested against various bacterial strains. The compound showed promising antimicrobial activity, particularly against resistant strains, highlighting its potential application in treating infections.

Applications in Medicinal Chemistry

AFMSC is being explored as a precursor for synthesizing novel biologically active compounds. Its unique structure allows for modifications that could enhance therapeutic efficacy or selectivity towards specific biological targets.

Potential Applications:

- Drug Development: As a building block for new sulfonamide drugs targeting various diseases.

- Research Tool: Useful in studying enzyme mechanisms and receptor interactions due to its reactivity.

Eigenschaften

IUPAC Name |

4-acetamido-2-fluoro-5-methylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO3S/c1-5-3-9(16(10,14)15)7(11)4-8(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOEWIKOZFVBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.